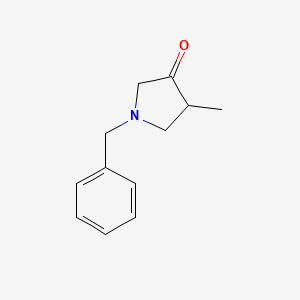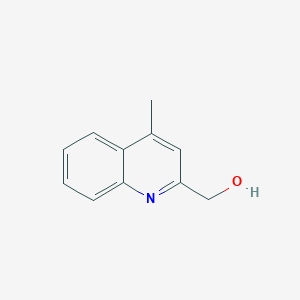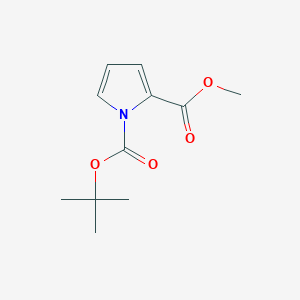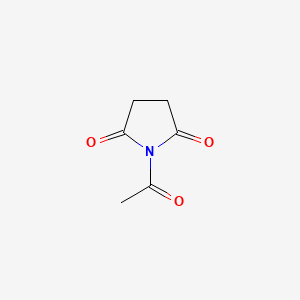
1-Benzyl-4-methylpyrrolidin-3-on
Übersicht
Beschreibung
1-Benzyl-4-methylpyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-Benzyl-4-methylpyrrolidin-3-one, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis route for 1-Benzyl-4-methylpyrrolidin-3-one is not available in the search results.Molecular Structure Analysis
The InChI code for 1-Benzyl-4-methylpyrrolidin-3-one is 1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 . This indicates the presence of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Physical And Chemical Properties Analysis
1-Benzyl-4-methylpyrrolidin-3-one is a liquid at room temperature . It has a molecular weight of 189.25 .Wissenschaftliche Forschungsanwendungen
Pharmakologie
1-Benzyl-4-methylpyrrolidin-3-on: und seine Derivate sind in der Pharmakologie von Bedeutung, da sie als bioaktive Gerüste fungieren. Sie sind an der Synthese von Verbindungen mit verschiedenen biologischen Aktivitäten beteiligt, darunter antimikrobielle, entzündungshemmende, krebshemmende, antidepressive und antikonvulsive Wirkungen . Diese Eigenschaften machen sie zu wertvollen Werkzeugen für die Entwicklung neuer Medikamente zur Behandlung verschiedener Infektionen und Krankheiten.
Organische Synthese
In der organischen Chemie dient This compound als vielseitiges Zwischenprodukt. Es wird bei der Synthese komplexer Moleküle eingesetzt, darunter Naturstoffe und potenzielle therapeutische Wirkstoffe. Seine Struktur ermöglicht verschiedene chemische Modifikationen, was es zu einem wertvollen Baustein für die Herstellung neuer chemischer Einheiten macht .
Materialwissenschaft
Die Derivate der Verbindung haben potenzielle Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit spezifischen physikalischen und chemischen Eigenschaften. Obwohl bei der Suche keine direkten Anwendungen in der Materialwissenschaft gefunden wurden, wurden verwandte Pyrrolidinonverbindungen zur Verbesserung der Eigenschaften von Materialien verwendet, was auf eine potenzielle Forschungsrichtung für This compound in diesem Bereich hindeutet .
Analytische Chemie
In der analytischen Chemie könnte This compound als Standard- oder Referenzverbindung in verschiedenen chromatographischen und spektroskopischen Verfahren verwendet werden. Seine klar definierte Struktur und seine Eigenschaften ermöglichen eine genaue Identifizierung und Quantifizierung verwandter Substanzen in komplexen Gemischen .
Biochemie
Diese Verbindung ist auch in der Biochemie relevant, wo sie zur Untersuchung von Enzym-Substrat-Wechselwirkungen verwendet werden kann, insbesondere solche, die Pyrrolidinon-basierte Enzyme oder Rezeptoren betreffen. Seine Strukturmerkmale machen es geeignet, die aktiven Zentren von Enzymen zu untersuchen und die biochemischen Pfade zu verstehen, die es möglicherweise beeinflusst .
Umweltwissenschaften
Obwohl keine spezifischen Umweltanwendungen für This compound identifiziert wurden, könnten seine Derivate auf ihre Umweltbelastung, biologische Abbaubarkeit und potenzielle Verwendung in der grünen Chemie untersucht werden. Die Forschung in diesem Bereich könnte zur Entwicklung umweltfreundlicher synthetischer Methoden und Materialien führen .
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring, a key feature of 1-Benzyl-4-methylpyrrolidin-3-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 1-Benzyl-4-methylpyrrolidin-3-one and similar compounds could have potential applications in drug discovery and development.
Eigenschaften
IUPAC Name |
1-benzyl-4-methylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXHIJHCRCPVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497980 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69079-25-0 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-methylpyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)




![[2-(Methylsulfinyl)ethyl]amine hydrobromide](/img/structure/B1600919.png)




